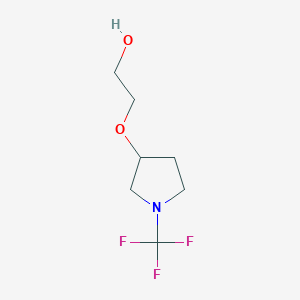
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the ethoxy group can modulate its solubility and bioavailability . The pyrrolidine ring provides structural rigidity and contributes to the overall three-dimensional shape of the molecule, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive compounds.
Trifluoromethylpyrrolidine: A derivative with a trifluoromethyl group, similar to the compound .
Ethoxyethanol: A compound with an ethoxy group, similar to the ethoxy group in 2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and ethoxy group. This combination imparts distinct physicochemical properties, such as enhanced stability, solubility, and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12F3NO2 |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2-[1-(trifluoromethyl)pyrrolidin-3-yl]oxyethanol |
InChI |
InChI=1S/C7H12F3NO2/c8-7(9,10)11-2-1-6(5-11)13-4-3-12/h6,12H,1-5H2 |
InChI Key |
MZWAPVNFADCKSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OCCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


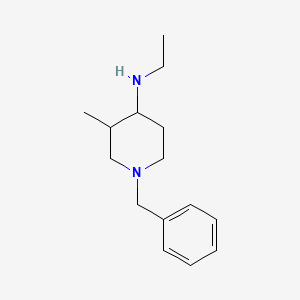


![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
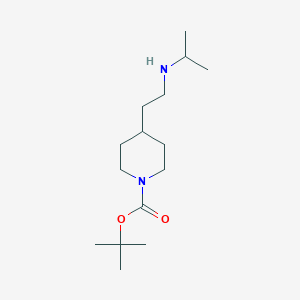
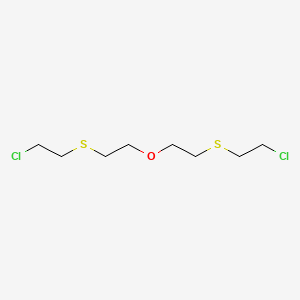
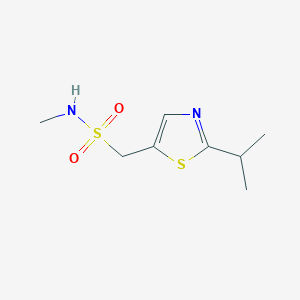


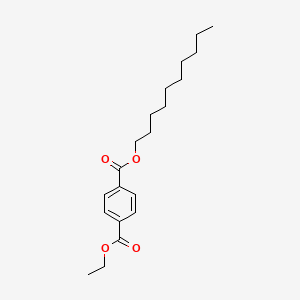
![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)


